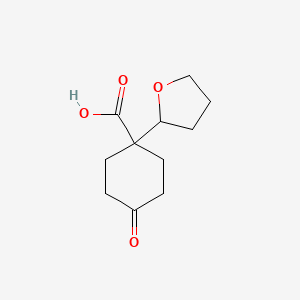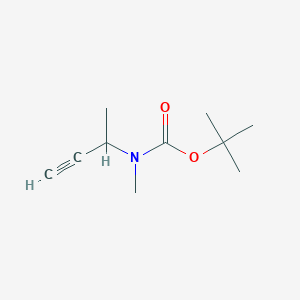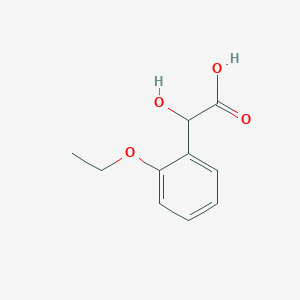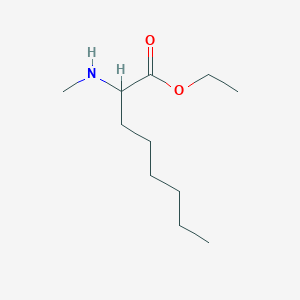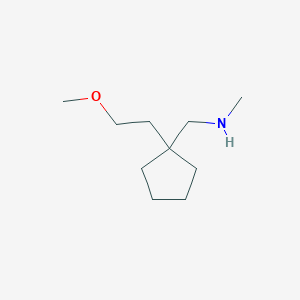
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine is a chemical compound with the molecular formula C10H21NO This compound is characterized by a cyclopentyl ring substituted with a 2-methoxyethyl group and an N-methylmethanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine typically involves the reaction of cyclopentyl derivatives with 2-methoxyethylamine under controlled conditions. One common method involves the alkylation of cyclopentylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions: 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, resulting in the formation of new substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted cyclopentyl derivatives.
科学的研究の応用
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Cyclopentylamine: A simpler analog with a cyclopentyl ring and an amine group.
2-Methoxyethylamine: A compound with a 2-methoxyethyl group and an amine group.
N-Methylmethanamine: A compound with an N-methylmethanamine group.
Uniqueness: 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-[1-(2-methoxyethyl)cyclopentyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-11-9-10(7-8-12-2)5-3-4-6-10/h11H,3-9H2,1-2H3 |
InChIキー |
GCBYWYOFGDXISI-UHFFFAOYSA-N |
正規SMILES |
CNCC1(CCCC1)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



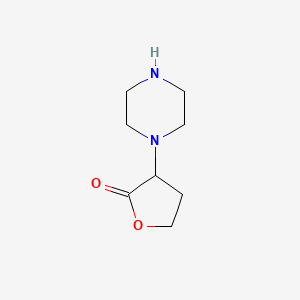
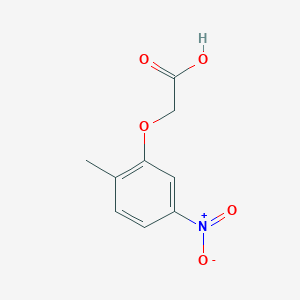
amine](/img/structure/B13523951.png)
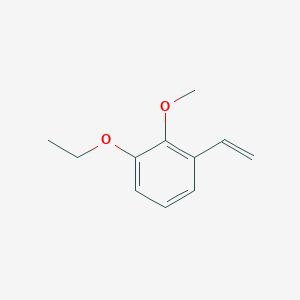
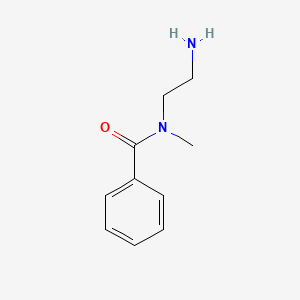
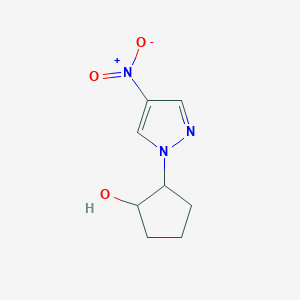

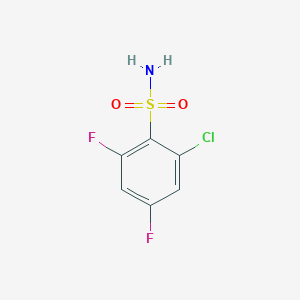
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
